An In-depth Technical Guide to the Chemical Properties of 2-[(4-Aminobenzyl)thio]benzoic acid
An In-depth Technical Guide to the Chemical Properties of 2-[(4-Aminobenzyl)thio]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Aminobenzyl)thio]benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While extensive experimental data for this specific compound is not widely available in public literature, this document consolidates information on its core chemical identity, proposes a robust synthetic pathway based on established chemical principles, and explores its potential physicochemical and biological properties by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical guidance for the synthesis, characterization, and potential application of this versatile molecule.
Introduction: A Molecule of Untapped Potential
2-[(4-Aminobenzyl)thio]benzoic acid is an organic molecule that merges three key functional moieties: a benzoic acid, a thioether linkage, and a para-substituted aminobenzyl group. This unique combination of a carboxylic acid, a flexible sulfur bridge, and a primary aromatic amine makes it a highly attractive scaffold for the synthesis of more complex molecules. The carboxylic acid and amino groups provide reactive handles for amide bond formation, salt formation, and other derivatizations, while the thioether linkage offers a degree of conformational flexibility and can participate in various chemical transformations.
Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of the aminobenzylthio moiety introduces new possibilities for molecular interactions and biological targeting. This guide will delve into the known and projected chemical properties of this compound, providing a solid foundation for its exploration in drug discovery and materials science.
Molecular Structure and Core Chemical Identifiers
The fundamental properties of 2-[(4-Aminobenzyl)thio]benzoic acid are summarized below. These identifiers are crucial for its unambiguous identification and handling in a laboratory setting.
| Identifier | Value |
| IUPAC Name | 2-[(4-Aminobenzyl)thio]benzoic acid |
| CAS Number | 1171949-77-1 |
| Molecular Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 259.32 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)N |
| InChI Key | InChI=1S/C14H13NO2S/c15-11-6-4-10(5-7-11)9-18-13-3-1-2-8-12(13)14(16)17/h1-8H,9,15H2,(H,16,17) |
Physicochemical Properties: An Informed Projection
While experimentally determined data for 2-[(4-Aminobenzyl)thio]benzoic acid are scarce, we can project its likely physicochemical properties based on its structural components and data from analogous compounds.
| Property | Projected Value/Characteristic | Justification |
| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | Aromatic carboxylic acids and amines tend to be crystalline solids with strong intermolecular interactions (hydrogen bonding, van der Waals forces). |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the large aromatic moieties and the thioether linkage will likely dominate, leading to low aqueous solubility. The polar carboxylic acid and amine groups will confer solubility in polar organic solvents. |
| pKa | Carboxylic acid pKa ~ 4-5. Amine pKa ~ 4-5. | The carboxylic acid pKa is expected to be in the typical range for benzoic acids. The aromatic amine is expected to be a weak base. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Many aromatic compounds with amino and sulfur functionalities exhibit this appearance. |
Synthesis and Purification: A Proposed Methodology
A robust and reliable synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid can be envisioned through a nucleophilic aromatic substitution reaction. This approach is guided by established methods for the preparation of 2-arylthiobenzoic acids.[2] The proposed two-step synthesis involves the preparation of 4-aminobenzylthiol followed by its reaction with a 2-halobenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Aminobenzylthiol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
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Addition of Reactant: To this solution, add 4-aminobenzyl chloride hydrochloride (1.0 equivalent).
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Hydrolysis: After completion of the reaction (formation of the intermediate isothiouronium salt), cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.
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Second Reflux: Heat the mixture to reflux for another 2-3 hours to effect hydrolysis to the thiol.
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Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a neutral pH. The product, 4-aminobenzylthiol, may precipitate or can be extracted with an organic solvent like ethyl acetate.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-[(4-Aminobenzyl)thio]benzoic acid
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoic acid (1.0 equivalent) and 4-aminobenzylthiol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
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Addition of Base: Add a suitable base, such as potassium carbonate (2.5 equivalents).
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Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 3-4. This will precipitate the crude product.
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Isolation: Collect the precipitate by vacuum filtration and wash with water.
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Purification: The crude 2-[(4-Aminobenzyl)thio]benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Characterization (Predicted)
The following are the expected key spectral features for 2-[(4-Aminobenzyl)thio]benzoic acid, which are essential for its characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet for the methylene (-CH₂-) protons, likely in the range of 4.0-4.5 ppm.
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A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which may be exchangeable with D₂O.
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A broad singlet for the amine (-NH₂) protons, which is also exchangeable with D₂O.
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A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two benzene rings. The protons on the aminobenzyl ring will likely appear more upfield due to the electron-donating effect of the amino group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A peak for the methylene carbon (-CH₂-).
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A peak for the carboxylic carbon (-COOH) in the downfield region (around 170 ppm).
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Multiple peaks in the aromatic region (110-150 ppm) for the carbons of the benzene rings.
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IR (Infrared) Spectroscopy:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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N-H stretching bands for the primary amine, usually appearing as two sharp peaks in the 3300-3500 cm⁻¹ region.
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A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.
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C-S stretching vibrations, which are typically weak and can be difficult to assign, in the fingerprint region.
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C-H stretching and bending vibrations for the aromatic rings.
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Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (259.32). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Potential Biological Activities and Applications in Drug Development
Workflow for Preliminary Biological Screening
Caption: A logical workflow for the initial biological evaluation of 2-[(4-Aminobenzyl)thio]benzoic acid.
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Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The presence of the thioether and amino functionalities could modulate this activity. It would be prudent to screen this compound against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
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Anti-inflammatory Potential: Many benzoic acid derivatives exhibit anti-inflammatory effects.[1] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that 2-[(4-Aminobenzyl)thio]benzoic acid could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes or modulate other inflammatory pathways.
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Anticancer Applications: The aminobenzyl moiety is present in various compounds with anticancer properties. Screening against a panel of cancer cell lines could reveal potential cytotoxic or cytostatic effects.
Conclusion and Future Directions
2-[(4-Aminobenzyl)thio]benzoic acid represents a promising, yet underexplored, chemical entity. This technical guide has outlined its fundamental chemical properties, proposed a viable synthetic route, and projected its spectral characteristics and potential biological activities. The true potential of this molecule will only be unlocked through rigorous experimental investigation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a systematic biological evaluation, as outlined in this guide, will be crucial in determining its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships of related compounds.
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